molecular formula C12H14N2O B1358833 5-Cyano-2-cyclohexyloxypyridine CAS No. 928648-56-0

5-Cyano-2-cyclohexyloxypyridine

Cat. No. B1358833
CAS RN: 928648-56-0
M. Wt: 202.25 g/mol
InChI Key: YLPGOZAMCPACJH-UHFFFAOYSA-N
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Description

5-Cyano-2-cyclohexyloxypyridine is a chemical compound . It’s used in scientific research due to its intricate structure and unique properties.


Synthesis Analysis

The synthesis of 5-Cyano-2-cyclohexyloxypyridine is not explicitly mentioned in the available resources .


Molecular Structure Analysis

The molecular structure analysis of 5-Cyano-2-cyclohexyloxypyridine is not detailed in the available resources .


Chemical Reactions Analysis

The chemical reactions involving 5-Cyano-2-cyclohexyloxypyridine are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Cyano-2-cyclohexyloxypyridine are not detailed in the available resources .

Mechanism of Action

The mechanism of action of 5-Cyano-2-cyclohexyloxypyridine is not detailed in the available resources .

Safety and Hazards

The safety and hazards of 5-Cyano-2-cyclohexyloxypyridine are not detailed in the available resources .

Future Directions

The future directions of 5-Cyano-2-cyclohexyloxypyridine are not detailed in the available resources .

properties

IUPAC Name

6-cyclohexyloxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPGOZAMCPACJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-2-cyclohexyloxypyridine

Synthesis routes and methods

Procedure details

Add sodium bis(trimethylsilyl)amide (3.9 mL, 7.93 mmol, 2M solution in THF) to a solution of cyclohexanol (824 μL, 7.93 mmol) in THF (10 mL). Stir for 30 min at room temperature and then add a solution of 6-chloro-nicotinonitrile (1 g, 7.2 mmol) in anhydrous THF (5 mL). Stir at room temperature overnight and then quench the reaction by addition of saturated aqueous NaHCO3 (100 mL) and extract the aqueous phase with DCM (3×100 mL). Wash the combined organic extracts with brine (100 mL), dry over MgSO4 and concentrate in vacuo to obtain the desired intermediate as a yellow solid (1.04 g, 71%).
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
824 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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